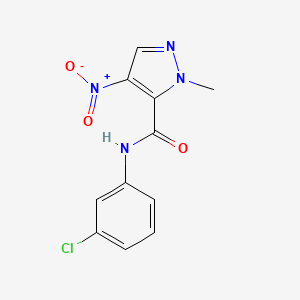

N-(3-chlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide

Description

N-(3-chlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide is a pyrazole-based compound featuring a nitro group at position 4, a methyl group at position 2, and a carboxamide moiety at position 3 linked to a 3-chlorophenyl substituent. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No. |

311813-99-7 |

|---|---|

Molecular Formula |

C11H9ClN4O3 |

Molecular Weight |

280.67 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |

InChI |

InChI=1S/C11H9ClN4O3/c1-15-10(9(6-13-15)16(18)19)11(17)14-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,14,17) |

InChI Key |

YPQGBUDGIYUDHY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl |

solubility |

28.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a halogenated pyrazole derivative in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for N-(3-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The nitro group at position 4 of the pyrazole ring is a key site for oxidation. Under acidic conditions with oxidizing agents like potassium permanganate (KMnO₄), the nitro group may undergo further oxidation or reduction, though nitro groups typically resist oxidation. Alternatively, the methyl group at position 2 could theoretically be oxidized to a carbonyl group (e.g., ketone), but this is less likely due to the stability of methyl groups under standard conditions.

Key Reagents/Conditions :

-

Oxidizing agent : KMnO₄ in acidic medium.

-

Potential products : Oxidized derivatives of the nitro group or methyl oxidation products.

Hydrolysis Reactions

The carboxamide group at position 3 is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction converts the amide into a carboxylic acid:

Key Reagents/Conditions :

-

Acidic hydrolysis : Concentrated hydrochloric acid (HCl) with water under reflux.

-

Basic hydrolysis : Sodium hydroxide (NaOH) with heat.

-

Product : A carboxylic acid derivative, retaining the nitro and chlorophenyl groups.

Nucleophilic Substitution Reactions

Key Reagents/Conditions :

-

Nucleophile : Ammonia (NH₃) or other amines under elevated temperatures.

-

Potential products : Substituted amides (e.g., amine derivatives), though such transformations are speculative without experimental validation.

Structural Influences on Reactivity

-

Nitro group (position 4) : Electron-withdrawing, stabilizes adjacent functional groups but may hinder nucleophilic attacks.

-

Carboxamide (position 3) : Susceptible to hydrolysis due to amide bond instability under acidic/basic conditions.

-

Chlorophenyl group : Deactivating, reducing reactivity toward substitution unless activated by external catalysts.

Research and Mechanistic Insights

The compound’s reactivity is modulated by the interplay of its substituents. For example, the nitro group’s electron-withdrawing effect could enhance the hydrolysis rate of the carboxamide by stabilizing the transition state. Similarly, the methyl group at position 2 may sterically hinder reactions near the pyrazole ring. Further studies are needed to explore catalytic pathways for nucleophilic substitution and detailed oxidation pathways .

Scientific Research Applications

N-(3-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methodological Considerations

Structural elucidation of these compounds often relies on X-ray crystallography, with tools like SHELX and ORTEP-3 employed for refinement and visualization . For example, the thioether and trifluoromethyl groups in ’s compound may necessitate high-resolution crystallography to confirm stereochemistry and intermolecular interactions.

Biological Activity

N-(3-chlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with 2-methyl-4-nitropyrazole in the presence of a base. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy. The molecular structure is crucial for understanding its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that certain pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one study reported that a related compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 17l | A549 | <5 | Inhibition of c-Met/VEGFR-2 kinase |

| 17l | MCF-7 | <5 | Induction of apoptosis |

| 17l | HeLa | <5 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Pyrazole derivatives generally show promising activity against a range of pathogens, including bacteria and fungi. One study indicated that certain pyrazole compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | Bactericidal |

| 5a | Escherichia coli | 0.25 | Bactericidal |

| 10 | Candida albicans | 0.30 | Fungicidal |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Kinase Inhibition : Many pyrazole derivatives function as kinase inhibitors, targeting pathways critical for tumor growth and survival. For example, inhibition of AKT signaling has been linked to reduced tumor cell proliferation .

- Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways within microbial cells .

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazole compounds in preclinical models:

- Case Study 1 : A study involving a series of pyrazole derivatives demonstrated significant inhibition of glioma cell growth in vitro, with specific emphasis on compounds that target AKT pathways .

- Case Study 2 : Another research highlighted the antimicrobial efficacy against resistant strains of bacteria, supporting the use of these compounds in treating infections where traditional antibiotics fail .

Q & A

Q. What are the common synthetic routes for N-(3-chlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions between substituted amines and acyl chlorides. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide were prepared by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride, followed by purification via recrystallization from ethanol-DMF mixtures . Intermediates are characterized using 1H/13C NMR to confirm regiochemistry, EI-MS for molecular weight verification, and UV spectroscopy to assess electronic transitions. Melting points and yield optimization are critical for reproducibility .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

1H/13C NMR resolves substituent effects on aromatic protons and carbons, particularly the deshielding of protons near electron-withdrawing groups (e.g., nitro or chloro) . Single-crystal X-ray diffraction (SC-XRD) is preferred for unambiguous conformational analysis, as demonstrated for derivatives like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which revealed intermolecular hydrogen bonding influencing crystal packing . EI-MS and HPLC ensure purity and confirm molecular ion peaks .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact reactivity and biological activity?

Substituents on the phenyl ring (e.g., chloro, nitro) alter electronic and steric profiles, affecting reaction kinetics and biological interactions. For instance, derivatives with electron-withdrawing groups (EWGs) like nitro exhibit higher dipole moments, enhancing binding to polar enzyme active sites. A study on carboxamide analogs demonstrated that N-(3-chlorophenyl) derivatives with methoxy substituents showed reduced bioactivity compared to nitro-substituted analogs due to decreased dipole moments . Computational modeling (e.g., DFT) paired with in vitro assays can quantify these effects .

Q. What strategies resolve contradictions in spectral or crystallographic data across studies?

Discrepancies in NMR shifts or crystal parameters may arise from solvent effects, polymorphism, or dynamic proton exchange. For example, N-(3-chlorophenyl) derivatives with flexible side chains may exhibit variable NOE correlations in DMSO vs. CDCl3. Redundant crystallographic datasets (e.g., multiple crystals per batch) and Rietveld refinement in SHELX programs mitigate structural ambiguities . Cross-validation with IR spectroscopy and HPLC-MS ensures consistency in functional group assignment .

Q. How can computational tools predict the compound’s pharmacokinetic or agrochemical potential?

Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like cytochrome P450 or herbicide-resistant enzymes. For example, analogs of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide showed herbicidal activity due to trifluoromethyl groups enhancing lipid solubility . QSAR models correlate substituent Hammett constants (σ) with bioactivity, while MD simulations assess stability in biological membranes .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts often arise from competing acylation at alternative nucleophilic sites (e.g., pyrazole nitrogen vs. carboxamide oxygen). For example, incomplete nitro-group reduction may yield hydroxylamine intermediates, detectable via TLC or LC-MS. Kinetic studies using in situ FTIR monitor reaction progress, while Dean-Stark traps remove water to shift equilibrium in condensation reactions .

Q. How do crystal packing and intermolecular interactions influence material properties?

SC-XRD of N-(3-chlorophenyl)oxirane-2-carboxamide revealed C–H···O and π-π stacking interactions, which enhance thermal stability. Such interactions are critical for agrochemical formulations requiring slow release. Hirshfeld surface analysis quantifies interaction contributions (e.g., van der Waals vs. hydrogen bonding) .

Q. What analytical methods quantify trace impurities or degradation products?

HPLC-DAD/ELSD with C18 columns resolves polar degradation products, while GC-MS detects volatile impurities. For example, residual 3-chloroaniline in the final product can be quantified using calibration curves with <1% RSD . Stability-indicating assays under accelerated conditions (40°C/75% RH) identify hydrolytic or oxidative degradation pathways .

Methodological Notes

- Synthesis Optimization : Use DoE (Design of Experiments) to optimize reaction temperature, solvent polarity, and stoichiometry .

- Data Reproducibility : Standardize crystallization solvents (e.g., ethanol vs. DMF) to avoid polymorphic variability .

- Advanced Characterization : Pair SC-XRD with DFT-calculated electrostatic potentials to validate charge distribution models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.